3-Chloro-5-(trifluoromethyl)-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-5-3-4(8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGLFPJUARDZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 5 Trifluoromethyl 1h Indazole and Its Precursors
Strategies for the Construction of the Indazole Core
The formation of the bicyclic indazole system is the cornerstone of synthesizing derivatives such as 3-chloro-5-(trifluoromethyl)-1H-indazole. A variety of synthetic strategies have been developed to construct this heterocyclic framework, primarily involving the formation of the crucial N-N bond and subsequent cyclization. These methods can be broadly categorized based on the nature of the bond-forming and ring-closing steps.
Cyclization Reactions for 1H-Indazole Formation
Cyclization reactions represent the most common and versatile approaches to the 1H-indazole skeleton. These methods typically start with a substituted benzene (B151609) ring bearing functional groups ortho to each other, which are then manipulated to form the pyrazole (B372694) ring fused to the benzene core. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final indazole product.
A modern and increasingly popular strategy for indazole synthesis involves intramolecular oxidative C–H amination. This approach is highly efficient and atom-economical, forming the N-N bond and the heterocyclic ring often in a single step from precursors like aryl hydrazones. This method avoids the pre-functionalization often required in classical syntheses.
Transition-metal catalysis is a powerful tool for effecting challenging C–H functionalization reactions. Several metal-based systems have been developed to mediate the intramolecular C–H amination for indazole synthesis. These protocols offer a direct route to the indazole core from readily prepared starting materials like hydrazones of ortho-substituted benzaldehydes or ketones.
A notable example is the silver(I)-mediated intramolecular oxidative C–H amination, which has been shown to be effective for constructing a variety of 1H-indazoles, including those with electron-withdrawing groups like trifluoromethyl (CF3). nih.govnih.govfrontiersin.orgbldpharm.comgoogle.com This process is believed to proceed via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govbldpharm.comgoogle.com For the synthesis of this compound, a plausible precursor would be the hydrazone of 2-amino-4-chloro-6-(trifluoromethyl)benzaldehyde. The silver-catalyzed cyclization of such a substrate would be expected to yield the target indazole.
Other transition metals, including rhodium(III) and cobalt(III), have also been employed to catalyze C–H activation/annulation sequences to form indazoles from substrates like azobenzenes or imidates. frontiersin.orgnih.gov These methods often require an oxidant, such as Cu(OAc)2, and proceed in good to excellent yields. frontiersin.org While not directly demonstrated for the target molecule, these protocols offer potential pathways given their tolerance for a range of functional groups.
Table 1: Metal-Mediated C–H Amination for Indazole Synthesis
| Catalyst System | Substrate Type | Oxidant | Typical Conditions | Ref. |
|---|---|---|---|---|
| Ag(I) salts (e.g., AgNTf₂) | Hydrazones | Ag(I) itself | 1,2-DCE, 80 °C | nih.govgoogle.com |
| [Cp*RhCl₂]₂/Cu(OAc)₂ | Azobenzenes/Alkenes | Cu(OAc)₂ | DCE, N₂ atmosphere | frontiersin.org |
| Cp*Co(III) complexes | Azo compounds/Aldehydes | - | Air, benchtop | nih.gov |
| CuO | ortho-Haloarylhydrazones | - | K₂CO₃, solvent | researchgate.net |
To circumvent the cost and potential toxicity of metal catalysts, metal-free synthetic routes to indazoles have been developed. These methods rely on the inherent reactivity of strategically chosen precursors. A practical, metal-free synthesis of 1H-indazoles can be achieved from o-aminobenzoximes under mild conditions. google.com This reaction involves the selective activation of the oxime group using methanesulfonyl chloride and triethylamine, leading to cyclization. google.com For the target compound, this would necessitate a precursor like the oxime of 2-amino-4-chloro-6-(trifluoromethyl)benzaldehyde.
Another metal-free approach involves the reaction of N-tosylhydrazones with nitroaromatic compounds. researchgate.net This transformation proceeds without a transition-metal catalyst and demonstrates a broad substrate scope, offering a potential, albeit indirect, route to the desired indazole structure. Furthermore, direct trifluoromethylation of indazoles has been achieved under metal-free conditions using sodium trifluoromethanesulfinate and an oxidant like tert-butyl hydroperoxide (TBHP), suggesting that if a 3-chloro-1H-indazole precursor were synthesized, the trifluoromethyl group could potentially be installed at a later stage. organic-chemistry.org
Table 2: Selected Metal-Free Approaches to Indazole Synthesis
| Precursor Type | Reagents | Key Transformation | Typical Conditions | Ref. |
|---|---|---|---|---|
| o-Aminobenzoximes | MsCl, Et₃N | Selective oxime activation & cyclization | 0-23 °C | google.com |
| N-Tosylhydrazones | Nitroaromatics | Cyclization/Denitration | Transition-metal-free | researchgate.net |
| Indazoles | NaSO₂CF₃, TBHP | C-3 Trifluoromethylation | Radical mechanism | organic-chemistry.org |
| 2-((Aryl/alkyl/H)ethynyl)aryltriazenes | Arylsulfinic acids | Photochemical or thermal cyclization | Visible light or 50 °C | google.com |
The [3+2] cycloaddition is a powerful and convergent strategy for constructing five-membered heterocyclic rings, including the pyrazole moiety of indazoles. google.com This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of indazole synthesis, the most common variant is the reaction of an in situ generated aryne (the two-atom component) with a diazo compound (the three-atom component). google.comsynquestlabs.com
Arynes are highly reactive intermediates that can be generated under mild conditions from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source such as CsF or TBAF. synquestlabs.com The subsequent [3+2] cycloaddition with a diazo compound, such as diazomethane (B1218177) or ethyl diazoacetate, provides a direct and efficient route to a wide range of substituted indazoles. synquestlabs.com To synthesize this compound via this method, one would require a benzyne (B1209423) precursor such as 2-(trimethylsilyl)-1-triflate-3-chloro-5-(trifluoromethyl)benzene. Reaction of this aryne with a suitable diazo compound would lead to the indazole core. While this specific precursor may be challenging to synthesize, the methodology is robust and tolerates various functional groups. google.comsynquestlabs.com
Related [3+2] cycloadditions have been used to synthesize other trifluoromethylated heterocycles, demonstrating the feasibility of using trifluoromethyl-containing components in such reactions. For example, 5-trifluoromethyl-1,2,4-triazoles have been synthesized via the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile. nih.govnih.govresearchgate.net
Table 3: [3+2] Cycloaddition Components for Indazole Synthesis
| Aryne Precursor | Diazo Compound Source | Key Features | Ref. |
|---|---|---|---|
| o-(Trimethylsilyl)aryl triflates | Diazoalkanes, Ethyl diazoacetate | Mild conditions, good functional group tolerance | synquestlabs.com |
| o-(Trimethylsilyl)aryl triflates | N-Tosylhydrazones (in situ diazo formation) | Readily available, stable precursors | google.com |
| Arynes | Sydnones | Forms 2H-indazoles via cycloaddition/decarboxylation | google.comnih.gov |
| Arynes | α-Diazomethylphosphonates | Provides 3-substituted-1H-indazoles | google.com |
Classical methods for indazole synthesis often rely on the diazotization of ortho-substituted anilines, followed by intramolecular cyclization. researchgate.net The Jacobson indazole synthesis, for instance, involves the cyclization of a diazonium salt derived from an o-toluidine (B26562) derivative. researchgate.net The key step is the formation of a diazonium salt from a primary aromatic amine using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid.
This pathway is highly relevant for the synthesis of this compound. A plausible starting material would be an aniline (B41778) with the appropriate substitution pattern, such as 2-methyl-4-(trifluoromethyl)-6-chloroaniline. Diazotization of this aniline would generate a diazonium salt that could subsequently cyclize, with the loss of a proton from the methyl group, to form the indazole ring.
Alternatively, syntheses can start from o-aminobenzonitriles. For example, a general method for preparing 3-aminoindazoles involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile, followed by cyclization. google.com A precursor like 2-bromo-6-chloro-4-(trifluoromethyl)benzonitrile (B2700391) could potentially be used in such a sequence. Another route involves the diazotization of 2-amino-5-nitro thiobenzamide, followed by cyclization, indicating that related precursors with trifluoromethyl and chloro groups could be viable. The synthesis of 1-allyl-3-chloro-5-nitro-1H-indazole and 3-chloro-1-methyl-5-nitro-1H-indazole from 3-chloro-5-nitroindazole demonstrates the feasibility of manipulating precursors already containing the C3-chloro substituent. researchgate.net
Table 4: Diazotization-Based Routes to Indazoles
| Starting Material | Reagents | Key Intermediate | Ref. |
|---|---|---|---|
| o-Toluidines | NaNO₂, Acid | Diazonium salt | researchgate.net |
| o-Alkynylanilines | NaNO₂, Acid | Diazonium salt | researchgate.net |
| Anthranilic Acid | NaNO₂, HCl; then Na₂SO₃ | Diazonium salt | researchgate.net |
| 2,4-Difluoro-6-nitroaniline | NaNO₂, H₂SO₄; then CuCN | Diazonium salt (Sandmeyer reaction) | google.com |
Condensation and Annulation Reactions
The formation of the indazole ring system frequently relies on condensation and annulation reactions, which are versatile methods for constructing heterocyclic compounds. nih.govchemicalbook.com These reactions typically involve the cyclization of a substituted benzene ring that bears reactive groups at the ortho positions, leading to the fused pyrazole ring. One common approach is the intramolecular cyclization of ortho-substituted anilines. Annulation strategies, such as [3+2] cycloaddition reactions, have also been developed, where a three-atom component and a two-atom component combine to form the five-membered pyrazole ring fused to the benzene ring. chemicalbook.comorgsyn.org For instance, the reaction of arynes with diazo compounds represents a powerful [3+2] cycloaddition for accessing the 1H-indazole skeleton. orgsyn.orgorganic-chemistry.org
The reactivity of 2-substituted anilines is central to many indazole syntheses. The nature of the substituents on the aniline ring dictates the choice of cyclization strategy. Classical methods often start with precursors like o-toluidine or other 2-alkyl anilines, which undergo diazotization followed by an intramolecular cyclization to form the indazole ring. chemicalbook.com For example, diazotization of o-toluidine with sodium nitrite in acetic acid leads to the formation of 1H-indazole. chemicalbook.com
Modern approaches utilize a variety of ortho-substituted anilines. Precursors such as 2-halobenzonitriles, 2-halobenzaldehydes, or 2-aminobenzonitriles are frequently employed. organic-chemistry.orgacs.orgresearchgate.net The presence of a halogen or another suitable leaving group at the ortho-position facilitates nucleophilic attack by a hydrazine (B178648) derivative to initiate cyclization. For instance, 2-fluorobenzonitriles are common starting materials that react with hydrazine to form 3-aminoindazoles. acs.orgnih.gov The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) highlights the utility of di-halogenated precursors, where one halogen is displaced by hydrazine to form the pyrazole ring while the other remains on the benzene ring. nih.gov
Cyclocondensation reactions involving hydrazine or its derivatives are a cornerstone of indazole synthesis. chemicalbook.com This method typically involves the reaction of a 2-substituted carbonyl compound (aldehyde or ketone) or nitrile with hydrazine. chemicalbook.comacs.org The reaction of 2-halobenzonitriles with hydrazine hydrate (B1144303) is a widely used method for producing 3-aminoindazoles. acs.orgnih.gov Similarly, 2-halobenzaldehydes can condense with hydrazine to yield 1H-indazoles. chemicalbook.com
The choice of solvent and reaction conditions can influence the outcome and regioselectivity of the cyclization. For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichloro-4-bromobenzonitrile, screening of solvents like ethanol (B145695) and 2-MeTHF was performed to optimize the regioselective displacement of the chloro group ortho to the nitrile by hydrazine. nih.gov The use of N-alkyl or N-arylhydrazines in these condensation reactions allows for the direct synthesis of N-substituted indazoles. nih.govbeilstein-journals.org
Table 1: Examples of Cyclocondensation Reactions with Hydrazine
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2-Fluorobenzonitrile | Hydrazine Hydrate | 3-Aminoindazole | acs.org |
| 2-Halobenzaldehyde | Hydrazine | 1H-Indazole | chemicalbook.com |
| 2,6-Dichlorobenzonitrile | Hydrazine | 3-Amino-7-chloroindazole | nih.gov |
| 2-Fluoro-benzonitriles | Hydrazine Hydrate | Substituted 3-Aminoindazoles | acs.org |
Regiocontrol in Indazole Ring Closure
A significant challenge in indazole synthesis is controlling the regioselectivity of reactions involving the two nitrogen atoms of the pyrazole ring. nih.govbeilstein-journals.org The indazole core exists as two principal tautomers, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable. nih.govbeilstein-journals.orgnih.gov Direct functionalization, such as alkylation or acylation, often yields a mixture of N-1 and N-2 substituted products, making regioselective synthesis crucial for pharmaceutical applications. nih.govbeilstein-journals.orgthieme-connect.com
The ratio of 1H- to 2H-indazole isomers formed during synthesis or subsequent functionalization is influenced by several factors, including thermodynamics, kinetics, steric hindrance, and electronic effects, as well as reaction conditions like the choice of base, solvent, and electrophile. nih.govbeilstein-journals.org
Thermodynamic vs. Kinetic Control : The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.orgnih.gov Reactions run under conditions that allow for equilibration will favor the more stable N-1 substituted product. nih.govnih.gov For instance, a thermodynamically driven N1-selective indazole alkylation has been developed that produces no detectable N2-alkylated products. nih.govrsc.org
Steric and Electronic Effects : The substituents on the indazole ring can exert significant steric and electronic influence. Bulky substituents at the C-7 position can hinder reaction at the N-1 position, thereby favoring N-2 substitution. organic-chemistry.org Conversely, electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and affect the N-1/N-2 ratio.
Reaction Conditions : The choice of base and solvent system plays a critical role. For N-alkylation, combinations like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) have shown high selectivity for the N-1 position. nih.gov Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) or dioxane is another system used to achieve N-1 selectivity, sometimes driven by chelation effects with substituents at the C-7 or C-3 position. beilstein-journals.org In contrast, Mitsunobu conditions often show a preference for the formation of the N-2 regioisomer. nih.gov For N2-alkylation, acidic conditions using promoters like trifluoromethanesulfonic acid with alkyl 2,2,2-trichloroacetimidates have proven effective. thieme-connect.com
Table 2: Factors Influencing N-1 vs. N-2 Selectivity
| Factor | Favors N-1 Isomer | Favors N-2 Isomer | Reference |
|---|---|---|---|
| Thermodynamics | Generally more stable | Less stable | nih.govbeilstein-journals.orgnih.gov |
| Alkylation Conditions | NaH in THF; Cs₂CO₃ in DMF | Mitsunobu conditions; Acidic conditions with specific reagents | nih.govbeilstein-journals.orgthieme-connect.com |
| Acylation Conditions | Electrochemical "anion pool" method; DMAPO/Boc₂O system | - | organic-chemistry.orgresearchgate.netfigshare.com |
| Steric Hindrance | Less hindrance at N-1 | Bulky substituent at C-7 | organic-chemistry.org |
To overcome the challenge of mixed isomer formation, various strategies for selective N-functionalization have been developed.
Selective N-Alkylation : Highly N-1 selective alkylation can be achieved using NaH in THF, particularly for indazoles with C-3 substituents like carboxymethyl or tert-butyl groups. nih.gov A robust, scalable, and thermodynamically controlled method for N-1 alkylation has been developed, showing broad substrate scope with no N-2 byproducts detected. nih.govrsc.org For selective N-2 alkylation, a general procedure uses alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate. thieme-connect.com This method is applicable to a diverse range of indazoles and alkylating agents. thieme-connect.com
Selective N-Acylation : Regioselective N-1 acylation is often considered more straightforward than alkylation, as an initially formed N-2 acyl indazole may isomerize to the more stable N-1 product. nih.gov An electrochemical "anion pool" method provides a base-free and catalyst-free approach for the highly selective N-1 acylation of indazoles using acid anhydrides. organic-chemistry.orgfigshare.comorganic-chemistry.org This technique involves the electrochemical generation of the indazole anion, which then reacts with the anhydride. organic-chemistry.orgfigshare.com Another practical method for direct N-1 acylation employs a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O) system, which provides high yields and selectivities. researchgate.net
Introduction of Chloro and Trifluoromethyl Substituents
The synthesis of the target compound, this compound, requires the specific placement of a chlorine atom at the C-3 position and a trifluoromethyl group at the C-5 position. These substituents can be introduced either by starting with a pre-functionalized precursor or by modifying the indazole core after its formation.
The synthesis of a precursor such as 2-fluoro-5-(trifluoromethyl)benzonitrile (B1297521) would be a logical starting point. This compound could then undergo cyclocondensation with hydrazine to form 3-amino-5-(trifluoromethyl)-1H-indazole. The subsequent conversion of the 3-amino group to a 3-chloro group can be achieved via a Sandmeyer-type reaction.
Alternatively, direct chlorination of an indazole ring is possible. The chlorination of 1H-indazole in an acidic medium can lead to a mixture of products, but selective chlorination at the 3-position has been achieved using sodium hypochlorite. chemicalbook.com The introduction of a trifluoromethyl group onto an aromatic ring often involves specialized reagents and is typically incorporated in the initial starting materials, for example, starting from an aniline derivative that already contains the trifluoromethyl group at the desired position.
Halogenation at C3 Position of Indazole Ring Systems
The introduction of a halogen atom at the C3 position of an indazole is a critical transformation for creating versatile building blocks in medicinal chemistry. rsc.org Direct C3-alkylation of indazoles can be challenging due to the lack of nucleophilicity at this position. nih.gov Consequently, C3-halogenated indazoles serve as important intermediates that can undergo further modifications, such as cross-coupling reactions. chim.it
Chlorination at the C3 position of the indazole ring is commonly achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. rsc.orgresearchgate.net Research has demonstrated that 2H-indazoles can be regioselectively chlorinated at the C3 position. rsc.orgresearchgate.net For instance, the chlorination of 2-phenyl-2H-indazole with NCS can yield the 3-chloro derivative. researchgate.net Metal-free conditions have been developed for the mono-chlorination of 2-substituted indazoles using NCS in solvents like ethanol or water, providing good to excellent yields. rsc.org The reactivity can be influenced by substituents on the indazole ring and the N-phenyl ring in N-arylindazoles. rsc.org Electrochemical methods have also been developed for the C3-halogenation of 2H-indazoles using inexpensive sodium halides (e.g., NaCl) in the absence of metal catalysts and external oxidants. researchgate.net
Table 1: Examples of C3-Chlorination of Indazole Derivatives
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Phenyl-2H-indazole | NCS | EtOH, 50 °C | 3-Chloro-2-phenyl-2H-indazole | 95% | rsc.org |
| 2-(p-Tolyl)-2H-indazole | NCS | EtOH, 50 °C | 3-Chloro-2-(p-tolyl)-2H-indazole | 98% | rsc.org |
| 2-(4-Methoxyphenyl)-2H-indazole | NCS | H₂O, 95 °C | 3-Chloro-2-(4-methoxyphenyl)-2H-indazole | 90% | rsc.org |
This table is interactive. Click on the headers to sort the data.
Regioselective Trifluoromethylation Methodologies
The trifluoromethyl (CF₃) group is a crucial motif in pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability and binding affinity. acs.org The direct introduction of a CF₃ group onto a heterocyclic core like indazole requires specific and often regioselective methodologies. pnas.orgresearchgate.net These methods can be broadly categorized as photoredox-catalyzed, nucleophilic, electrophilic, and radical approaches. researchgate.netbeilstein-journals.org
Visible-light photoredox catalysis has emerged as a powerful tool for the direct C–H trifluoromethylation of (hetero)arenes under mild conditions. nih.govprinceton.educhemrxiv.org This approach avoids the need for pre-functionalized substrates, such as halogenated arenes. researchgate.net For the indazole scaffold, research has shown that regioselective C3–H trifluoromethylation of 2H-indazoles can be achieved using a combination of a photocatalyst (like Eosin Y or methylene (B1212753) blue) and a trifluoromethyl source under visible light irradiation. nih.govacs.orgresearchgate.netrsc.orgchemrxiv.org These reactions typically proceed via a radical mechanism. nih.govacs.org While these studies focus on the C3 position, the principles of photoredox C-H activation are broadly applicable and could be adapted for other positions on the indazole ring, such as C5, depending on the substrate's electronic properties and directing groups. princeton.edu A variety of trifluoromethylating agents, including hypervalent iodine reagents, can be employed in these transformations. nih.govresearchgate.net
Table 2: Photoredox-Catalyzed Trifluoromethylation of Heterocycles
| Substrate Type | CF₃ Source | Catalyst System | Key Features | Reference(s) |
|---|---|---|---|---|
| 2H-Indazoles | Hypervalent iodine reagent | Methylene blue, visible light | Metal-free, regioselective at C3, radical mechanism | nih.govresearchgate.netchemrxiv.org |
| 2H-Indazoles | TT-CF₃⁺OTf⁻ | Eosin Y, ionic liquid | Metal and oxidant-free, good functional group tolerance | rsc.org |
| Benzimidazoles | Togni's reagent | fac-Ir(ppy)₃, visible light | Selective at C4, mild conditions | rsc.org |
This table is interactive. Users can sort by clicking column headers.
Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF₃⁻" equivalent with an electrophilic substrate. A common method for introducing a CF₃ group onto an aromatic ring is through the copper-catalyzed cross-coupling of an aryl halide (e.g., aryl iodide) with a nucleophilic trifluoromethylating reagent. organic-chemistry.orgyoutube.com The most widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. youtube.comnih.govbeilstein-journals.org This approach would be suitable for synthesizing this compound from a 3-chloro-5-halo-1H-indazole precursor. The reaction is typically mediated by a copper(I) salt and a fluoride source or a borate (B1201080) additive to facilitate the transfer of the CF₃ group. organic-chemistry.org Fluoroform (HCF₃) can also serve as a precursor to the trifluoromethyl anion when deprotonated by a strong base. nih.gov
Electrophilic trifluoromethylation utilizes a reagent with an electrophilic "CF₃⁺" character that reacts with a nucleophilic arene or heterocycle. beilstein-journals.org This is particularly effective for electron-rich aromatic systems. The most prominent electrophilic trifluoromethylating agents are hypervalent iodine(III)-CF₃ reagents, such as Togni reagents, and S-(trifluoromethyl)sulfonium salts, like Umemoto reagents. beilstein-journals.orgnih.gov These reagents have been successfully used for the trifluoromethylation of a wide variety of heterocycles. nih.gov The reaction of an N-heterocycle with an electrophilic trifluoromethylating agent can lead to direct C–H trifluoromethylation, often guided by the innate electronic properties of the heterocyclic ring. pnas.org
Radical trifluoromethylation provides a powerful and efficient pathway for the direct C-H functionalization of heterocycles without the need for pre-functionalized substrates. researchgate.net This approach relies on the generation of a trifluoromethyl radical (•CF₃), which is highly electrophilic and reacts readily with electron-rich or electron-deficient C–H bonds. pnas.org The •CF₃ radical can be generated from various precursors, including sodium trifluoromethanesulfinate (CF₃SO₂Na, also known as Langlois' reagent) in the presence of an oxidant, or from trifluoroiodomethane (CF₃I) under photochemical conditions. pnas.orgresearchgate.netyoutube.com Photoredox catalysis is a particularly mild and effective way to initiate these radical reactions. nih.govprinceton.edu Studies on 2H-indazoles have confirmed that radical trifluoromethylation proceeds regioselectively at the C3 position. nih.govresearchgate.net
A variety of reagents are available for introducing the trifluoromethyl group, each with a different reactive nature (nucleophilic, electrophilic, or radical). nih.govbeilstein-journals.org
Trifluoromethyltrimethylsilane (TMSCF₃): Known as the Ruppert-Prakash reagent, TMSCF₃ is the most popular source for nucleophilic trifluoromethylation. nih.govbeilstein-journals.org It is widely used in copper-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org
Sodium Trifluoromethanesulfinate (CF₃SO₂Na): Also called Langlois' reagent, CF₃SO₂Na is a benchtop-stable solid that serves as an excellent precursor to the trifluoromethyl radical (•CF₃) upon oxidation. researchgate.netnih.govbeilstein-journals.org It is frequently used in photoredox and other radical-mediated C-H trifluoromethylation reactions. researchgate.netyoutube.com
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): This reagent is a versatile source of the •CF₃ radical, particularly in transition-metal-catalyzed or photoredox-catalyzed reactions. nih.gov It can be used to trifluoromethylate arenes and heteroarenes, often in reactions that involve a cascade or cyclization step. nih.gov
Togni and Umemoto Reagents: These are classes of shelf-stable, powerful electrophilic trifluoromethylating agents. beilstein-journals.orgnih.gov Togni reagents are hypervalent iodine-CF₃ compounds, while Umemoto reagents are S-(trifluoromethyl)dibenzothiophenium salts. They are highly effective for the trifluoromethylation of a broad range of nucleophiles, including arenes, heterocycles, and enolates. beilstein-journals.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-(Trifluoromethyl)-1H-indazole |
| 3-Chloro-1H-indazole |
| N-chlorosuccinimide (NCS) |
| 2-Phenyl-2H-indazole |
| 3-Chloro-2-phenyl-2H-indazole |
| 2-(p-Tolyl)-2H-indazole |
| 3-Chloro-2-(p-tolyl)-2H-indazole |
| 2-(4-Methoxyphenyl)-2H-indazole |
| 3-Chloro-2-(4-methoxyphenyl)-2H-indazole |
| Eosin Y |
| Methylene blue |
| Trifluoromethyltrimethylsilane (TMSCF₃) |
| Fluoroform (HCF₃) |
| Togni Reagent |
| Umemoto Reagent |
| Sodium trifluoromethanesulfinate (CF₃SO₂Na) |
| Trifluoroiodomethane (CF₃I) |
Sequential Introduction of Halogen and Trifluoromethyl Groups at Specific Positions
While building the indazole ring from an already substituted precursor is common, another strategy involves the functionalization of the indazole scaffold itself. This approach, however, is less documented for the specific synthesis of this compound. General methods for the halogenation of 1H-indazole are known to yield mixtures of products. For instance, chlorination can occur at the 3-, 5-, and 7-positions. Achieving specific regioselectivity for the sequential introduction of a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position on an unsubstituted indazole ring presents significant challenges due to the directing effects of the existing ring system and the introduced substituents.
Visible-light-induced radical trifluoromethylation has emerged as a potential method for introducing a CF3 group onto heterocyclic systems. nih.gov However, controlling the position of this functionalization on an indazole ring to specifically target the 5-position would require a substrate with appropriate directing groups. Further research is needed to develop selective sequential functionalization methods for the synthesis of this compound.
Synthesis of Advanced Intermediates Bearing the 3-Chloro-5-(trifluoromethyl)phenyl Moiety
A more prevalent and controlled strategy for the synthesis of this compound involves the initial construction of a phenyl ring bearing the desired chloro and trifluoromethyl substituents in the correct orientation. This precursor is then elaborated to form the indazole ring.
Construction of Substituted Phenyl Precursors
The key starting material for this approach is typically a substituted benzene derivative. One common precursor is 3-chloro-5-(trifluoromethyl)aniline . The synthesis of this aniline can be achieved through several routes. A typical method involves the nitration of 3-chloro-5-(trifluoromethyl)nitrobenzene, followed by the reduction of the nitro group to an amine. mdpi.com An alternative approach is the direct amination of 3-chloro-5-(trifluoromethyl)benzene. mdpi.com
A multi-step synthesis starting from 4-bromo-2-trifluorotoluidine has also been described for the analogous 3-bromo-5-trifluoromethylaniline, and this process is reportedly applicable to the chloro-derivative. acs.org This pathway involves a sequence of acetylation, nitration, deacetylation, deamination, and reduction.
Another important precursor is 1-bromo-3-chloro-5-(trifluoromethyl)benzene . This compound can be synthesized from commercially available starting materials through electrophilic aromatic substitution reactions. nih.gov
These substituted phenyl precursors are crucial for the subsequent formation of the indazole ring.
Integration into Indazole Ring System
Once the 3-chloro-5-(trifluoromethyl)phenyl moiety is synthesized, the next critical step is the formation of the pyrazole ring fused to the benzene ring to create the indazole system. A common and effective method for this transformation is the diazotization of a suitable aniline precursor followed by cyclization.
A plausible synthetic route involves the conversion of 3-chloro-5-(trifluoromethyl)aniline to its corresponding hydrazine, [3-chloro-5-(trifluoromethyl)phenyl]-hydrazine (CAS No. 96406-91-6). lookchem.com This hydrazine can then undergo cyclization to form the indazole ring.
Alternatively, the Sandmeyer reaction offers a pathway for the conversion of an amino group on a benzene ring into a halide via a diazonium salt intermediate. researchgate.netnih.gov In the context of indazole synthesis, a 2-amino-substituted aniline can be diazotized and then undergo an intramolecular cyclization to form the indazole. For the synthesis of this compound, this would conceptually involve a starting material like 2-amino-3-chloro-5-(trifluoromethyl)aniline, which upon diazotization, could cyclize to the target indazole.
Another established method for indazole synthesis is the reaction of 2-halobenzonitriles with hydrazine derivatives. organic-chemistry.org This involves a cascade coupling and condensation process. Applying this to the target molecule would necessitate a precursor such as 2-halo-3-chloro-5-(trifluoromethyl)benzonitrile.
The table below summarizes the key precursors and their potential transformations into the final product.
| Precursor Name | CAS Number | Synthetic Transformation |
| 3-Chloro-5-(trifluoromethyl)aniline | 69411-05-8 | Conversion to hydrazine followed by cyclization; or further functionalization at the 2-position followed by diazotization and cyclization. |
| [3-Chloro-5-(trifluoromethyl)phenyl]-hydrazine | 96406-91-6 | Cyclization to form the indazole ring. |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Not available | Conversion to an aniline or other suitable precursor for indazole synthesis. |
Chemical Reactivity and Transformation Pathways of 3 Chloro 5 Trifluoromethyl 1h Indazole
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The regioselectivity of such reactions on the benzene portion of the 3-chloro-5-(trifluoromethyl)-1H-indazole is dictated by the electronic properties of the existing substituents.
The benzene ring of this compound is substituted with the pyrazole (B372694) ring and a trifluoromethyl (CF₃) group. Both are electron-withdrawing groups, which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene.
Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful deactivating group due to its strong inductive electron-withdrawing effect (-I effect). nih.govmdpi.com It directs incoming electrophiles to the meta positions (C4 and C6) relative to its own position at C5.
Fused Pyrazole Ring: The fused pyrazole ring also acts as an electron-withdrawing group, further deactivating the benzene ring. In the context of the indazole system, electrophilic substitution generally occurs on the benzene ring rather than the pyrazole ring.
Chloro Group (-Cl): The chloro group at the 3-position primarily influences the reactivity of the pyrazole ring and has a less direct impact on the regioselectivity of the benzene ring's SEAr reactions.
Considering these influences, electrophilic attack is most likely to occur at the C4 and C6 positions, which are meta to the strongly directing -CF₃ group. The electronic deactivation means that forcing conditions are typically required for these transformations.
| Position | Electronic Influence from -CF₃ (at C5) | Expected Reactivity toward Electrophiles |
| C4 | meta | Favored |
| C6 | meta | Favored |
| C7 | ortho | Disfavored |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are prominent in the chemistry of this compound, occurring both at the chloro-substituted carbon and the nitrogen atoms of the pyrazole ring.
The chlorine atom at the C3 position is susceptible to aromatic nucleophilic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazole ring and the distal trifluoromethyl group. These features stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the displacement of the chloride ion by a nucleophile. nih.gov Various nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the C3-chloro group, providing a direct route to functionalized indazoles. mdpi.com
Table of SNAr Reactions with Various Nucleophiles
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | 3-Amino-5-(trifluoromethyl)-1H-indazole |
| Alkoxide | R-ONa | 3-Alkoxy-5-(trifluoromethyl)-1H-indazole |
The indazole core possesses two nitrogen atoms, N1 and N2, both of which can act as nucleophiles, particularly after deprotonation by a base. Direct alkylation or arylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. nih.gov The regioselectivity of these reactions is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile, as well as steric and electronic effects of the indazole substituents. nih.govnih.gov
N1-Alkylation (Thermodynamic Control): The 1H-indazole tautomer is generally more thermodynamically stable. nih.gov Reactions run under conditions that allow for equilibrium to be established, such as using sodium hydride in THF, often favor the formation of the N1-substituted product. nih.govnih.gov
N2-Alkylation (Kinetic Control): The N2 position is often considered more sterically accessible, and under kinetic control (e.g., milder, non-equilibrating conditions), it can be the preferred site of attack. researchgate.net The use of certain bases or acidic conditions can also favor N2 substitution. acs.org
Studies on substituted indazoles have shown that electron-withdrawing groups on the benzene ring can influence the N1/N2 ratio. The specific outcome for this compound depends on a delicate balance of these factors. Copper-catalyzed N-arylation is also a common method for functionalizing the nitrogen atoms of indazoles. nih.gov
Factors Influencing N-Alkylation Regioselectivity
| Condition | Favors N1-Substitution | Favors N2-Substitution |
|---|---|---|
| Control | Thermodynamic | Kinetic |
| Base/Solvent | NaH in THF | Cs₂CO₃ in DMF, Mildly acidic conditions |
| Substituent Effects | Steric hindrance at C7 | Electron-withdrawing groups at C7 |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic compounds like indazoles.
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govtcichemicals.com The C3-Cl bond of this compound can participate in Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or vinyl substituents at this position.
While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos), have enabled the efficient coupling of these less reactive substrates. tcichemicals.comacs.org The reaction typically requires a palladium(0) catalyst, a suitable ligand, a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent like dioxane, toluene, or DMF. This transformation is crucial for the synthesis of complex molecules, including many pharmaceutical candidates. nih.govresearchgate.net
Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Example |
|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G2/G3 |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Boron Reagent | Arylboronic acid, Arylboronic ester |
| Solvent | Toluene, Dioxane, THF, DMF |
Negishi Coupling and Other Metal-Catalyzed Coupling Reactions
The chloro-substituted C3 position of the indazole ring serves as a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. Among these, the Negishi coupling, which pairs organic halides with organozinc compounds, is a powerful tool. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by palladium or nickel complexes and is known for its high functional group tolerance and ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov
In the context of this compound, the C3-Cl bond can undergo oxidative addition to a low-valent palladium or nickel catalyst, initiating the catalytic cycle. nih.gov Subsequent transmetalation with an organozinc reagent (R-ZnX) and reductive elimination yields the C3-substituted product. nih.govchemie-brunschwig.ch The choice of catalyst and ligands is critical for achieving high yields and preventing side reactions. nih.govorganic-chemistry.org While specific examples utilizing this compound are not extensively documented in dedicated studies, the principles of the Negishi reaction are broadly applicable to aryl chlorides. organic-chemistry.orgorganic-chemistry.org
Beyond Negishi coupling, other palladium-catalyzed reactions such as Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck (using alkenes) couplings are fundamental methods for the functionalization of aryl halides and could be applied to this substrate. chemie-brunschwig.chnih.govresearchgate.net These reactions provide robust pathways for introducing a wide array of aryl, heteroaryl, and alkyl groups at the C3 position, significantly diversifying the molecular scaffold.
Table 1: Representative Metal-Catalyzed Coupling Reactions for Chloro-Heterocycles This table illustrates the general transformation, as specific examples for this compound are not detailed in the provided search results. The conditions are based on general protocols for similar substrates.
| Coupling Reaction | Reagent | Catalyst/Ligand | Product Type |
|---|---|---|---|
| Negishi | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | C3-Alkyl/Aryl Indazole |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(OAc)₂ / SPhos | C3-Aryl/Vinyl Indazole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Xantphos | C3-Amino Indazole |
Direct Arylation and Alkylation at C3 Position
Direct C-H activation and functionalization represent a more atom-economical approach to modifying heterocyclic cores. However, the direct C3-arylation of the 1H-indazole scaffold has been historically challenging due to the lower reactivity of this position. nih.govnih.gov
Recent advancements have established protocols for the palladium-catalyzed direct arylation of the C3 C-H bond of 1H-indazoles. These methods often require specific directing groups or carefully optimized reaction conditions, such as the use of a palladium acetate [Pd(OAc)₂] catalyst with a 1,10-phenanthroline ligand and a carbonate base in a solvent like DMA (dimethylacetamide). researchgate.net The reaction proceeds with various aryl iodides and bromides, tolerating a range of functional groups. nih.govresearchgate.net While these methods have been developed for the parent 1H-indazole or N-substituted derivatives, they lay the groundwork for potential application to the this compound scaffold, likely after N-protection to avoid competing N-arylation.
Direct C3-alkylation is less common due to the low nucleophilicity of the C3 position. Innovative strategies, such as employing N-(benzoyloxy)indazoles as electrophilic partners in a copper-hydride catalyzed reaction, have been developed to achieve C3-allylation, demonstrating a creative "umpolung" or polarity-reversal approach. This suggests that non-traditional methods are required to forge C3-alkyl bonds directly.
Table 2: Conditions for Direct C3 Arylation of the 1H-Indazole Ring System Data based on studies of N-substituted 1H-indazoles, illustrating the feasibility of this transformation on the core structure.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | Ag₂CO₃ | Water | 100 | nih.gov |
| Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ | DMA | Not Specified | researchgate.net |
Functional Group Interconversions of the Substituents
Transformations of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a key substituent in medicinal chemistry, valued for its profound effects on a molecule's physicochemical properties. It enhances lipophilicity, metabolic stability, and binding affinity due to its high electronegativity and steric profile. mdpi.com
Consequently, the -CF₃ group is exceptionally stable and generally unreactive under most synthetic conditions. Transformations of an aromatic trifluoromethyl group are rare and require harsh reaction conditions that the indazole ring system may not tolerate. For instance, hydrolysis of a -CF₃ group to a carboxylic acid (-COOH) typically demands strong acids or bases at high temperatures. Such conditions could lead to the degradation of the heterocyclic core. Therefore, in the context of this compound, the trifluoromethyl group is best regarded as a stable, non-reactive functional group that imparts specific electronic and steric properties to the molecule rather than a handle for further chemical modification.
Reactions of the Chloro Group
The chlorine atom at the C3 position is a versatile site for functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the indazole ring system, further enhanced by the trifluoromethyl group at C5, activates the C3 position towards attack by nucleophiles.
This reactivity allows for the displacement of the chloride by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of C3-substituted indazoles. These SNAr reactions are a common and effective strategy for elaborating the indazole scaffold. For example, reacting this compound with primary or secondary amines, often in the presence of a base, would yield the corresponding 3-amino-5-(trifluoromethyl)-1H-indazole derivatives. Similarly, reaction with sodium methoxide would produce the 3-methoxy analog. Such transformations are fundamental in synthesizing derivatives for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov
Table 3: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions at the C3 Position This table illustrates potential transformations based on the known reactivity of 3-chloroindazoles.
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amine | R₂NH | -NR₂ (Amino) |
| Alkoxide | NaOR | -OR (Alkoxy) |
| Thiolate | NaSR | -SR (Thioether) |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
While methods for the synthesis of substituted indazoles are established, the future focus will be on developing more environmentally benign and efficient pathways. Current multi-step syntheses often involve harsh reagents and generate significant waste. The principles of green chemistry are paramount for the next generation of synthetic protocols.
Future research should prioritize:
Catalyst Development: Investigating heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, could lead to ligand-free and base-free reaction conditions, using greener solvents like polyethylene glycol (PEG). nih.gov
Electrochemical Synthesis: An electrochemical approach offers a sustainable alternative for functionalizing 2H-indazoles, potentially adaptable for 1H-indazoles, avoiding the need for external oxidants and transition-metal salts. organic-chemistry.org
One-Pot Reactions: Designing multi-component, one-pot reactions starting from readily available materials can significantly improve efficiency and reduce waste by minimizing intermediate purification steps. organic-chemistry.orgorganic-chemistry.org
Alternative Solvents: Exploring the use of water, ionic liquids, or deep eutectic solvents can reduce the reliance on volatile and toxic organic solvents.
By focusing on these areas, chemists can develop synthetic routes to 3-Chloro-5-(trifluoromethyl)-1H-indazole that are not only efficient but also align with the growing demand for sustainable chemical manufacturing.
| Sustainable Strategy | Potential Advantage | Relevant Precedent |
| Heterogeneous Catalysis | Recyclable catalyst, milder conditions, reduced waste. | CuO nanoparticles for 2H-indazole synthesis. nih.gov |
| Electrochemical Methods | Avoidance of chemical oxidants, high selectivity. | C3-H trifluoromethylation of 2H-indazoles. organic-chemistry.org |
| One-Pot Synthesis | Increased efficiency, reduced purification steps. | Three-component reactions for 2H-indazoles. organic-chemistry.org |
| Green Solvents | Reduced environmental impact and toxicity. | PEG and water used in indazole synthesis. nih.govorganic-chemistry.org |
Exploration of Undiscovered Reactivity Patterns
The reactivity of the this compound core is largely dictated by the interplay between the pyrazole (B372694) and benzene (B151609) rings, and the electronic effects of its substituents. The chlorine atom at the 3-position is a key site for nucleophilic substitution, while the trifluoromethyl group strongly deactivates the benzene ring towards electrophilic attack. However, a detailed map of its reactivity is far from complete.
Future investigations should explore:
C-H Functionalization: Direct C-H functionalization at positions 4, 6, and 7 of the indazole ring would provide a highly atom-economical route to novel derivatives. Photocatalytic methods, for instance, have been used for arene C-H amination with other N-heterocyclic radicals and could be adapted. acs.orgacs.org
Nucleophilic Aromatic Substitution (SNAr): While the trifluoromethyl group is deactivating, its strong electron-withdrawing nature could activate other positions on the benzene ring towards SNAr, a possibility that remains largely unexplored for this specific scaffold.
Reactivity of the N-H bond: Selective N1 versus N2 alkylation is a persistent challenge in indazole chemistry. beilstein-journals.orgresearchgate.net Exploring novel directing groups or catalyst systems to control the regioselectivity of N-functionalization is a critical area of research.
Metal-Catalyzed Cross-Coupling: The chloro-substituent at the 3-position is an ideal handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). A systematic exploration of these reactions would vastly expand the accessible chemical space.
Understanding these nuanced reactivity patterns will enable chemists to design more complex and functionally diverse molecules based on the this compound core.
Advanced Computational Studies for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction outcomes. For this compound, advanced computational studies can provide profound insights and guide experimental work, saving time and resources.
Key areas for future computational research include:
Reaction Mechanism and Regioselectivity: DFT calculations can elucidate the mechanisms of N1/N2 alkylation, helping to explain and predict regioselectivity based on the electrophile and reaction conditions. beilstein-journals.orgresearchgate.net Such studies can also predict the most favorable sites for C-H functionalization or electrophilic/nucleophilic attack.
Physicochemical Property Prediction: Computational methods can accurately predict key properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and dipole moments. nih.govresearchgate.net This information is vital for understanding the molecule's reactivity, stability, and potential as a corrosion inhibitor or electronic material. researchgate.net
Virtual Screening and Docking: In drug discovery, computational docking studies can predict the binding affinity and mode of interaction of derivatives of this compound with various biological targets, such as protein kinases or enzymes. nih.gov This allows for the rational design of potent and selective inhibitors.
These computational approaches will accelerate the design-synthesize-test cycle, enabling a more rapid and targeted development of new molecules for specific applications.
| Computational Method | Application Area | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction Pathway Analysis | Mechanistic insights, transition state energies, regioselectivity. beilstein-journals.orgresearchgate.net |
| Molecular Dynamics (MD) | Biological Systems | Binding stability, conformational changes of protein-ligand complexes. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Drug Design | Correlation of molecular structure with biological activity. |
| Virtual Screening/Docking | Lead Discovery | Identification of potential biological targets, prediction of binding affinity. nih.gov |
Integration with Flow Chemistry and Automation for Scalable Synthesis
The translation of a promising compound from laboratory-scale synthesis to industrial production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry offers a powerful solution to these issues.
Future efforts should focus on:
Developing Continuous-Flow Routes: Converting key synthetic steps, or the entire synthesis, of this compound to a continuous-flow process can offer significant advantages. researchgate.netacs.org This is particularly relevant for handling hazardous reagents or highly exothermic reactions safely. nih.gov
Automation and High-Throughput Experimentation: Automated flow platforms can be used to rapidly screen a wide range of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to identify optimal synthetic protocols.
In-line Analysis and Purification: Integrating analytical techniques (e.g., IR, NMR) and purification modules (e.g., scavenger resins, liquid-liquid extraction) directly into the flow system can create a fully automated "synthesis-to-pure-product" platform. nih.govuc.pt
The adoption of flow chemistry will be crucial for the efficient, safe, and scalable production of this compound and its derivatives, facilitating their application in pharmaceuticals and materials. google.com
Design of Next-Generation Indazole-Based Chemical Probes for Academic Investigations
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. rjpbr.com Given the wide range of biological activities reported for indazole derivatives, this compound is an excellent starting point for developing such probes. nih.govnih.govnih.gov
Research in this area should be directed towards:
Target Identification: Utilizing screening methods like thermal shift assays to identify novel protein targets for this compound or its close analogues. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to improve potency and selectivity for a chosen biological target. The chloro and trifluoromethyl groups serve as key vectors for diversification.
Incorporation of Reporter Tags: Functionalizing the indazole core with reporter tags (e.g., fluorophores, biotin, or clickable handles like alkynes/azides) to create probes suitable for various bio-imaging and proteomics applications.
Development of Photoaffinity Probes: Introducing photoreactive groups to enable covalent cross-linking of the probe to its biological target, facilitating unambiguous target identification.
By designing sophisticated chemical probes based on this scaffold, researchers can unravel complex biological pathways and validate new targets for drug discovery.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-5-(trifluoromethyl)-1H-indazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-aminoindazole derivatives with trifluoromethylating agents like ethyl 4,4,4-trifluoroacetoacetate. Reactions are typically conducted in methanol or acetic acid under reflux (100–120°C) for 6–12 hours. Yields vary between 35% and 75%, depending on solvent purity, temperature control, and stoichiometric ratios. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., chloro at C3, trifluoromethyl at C5). The indazole NH proton appears as a broad singlet (~δ 12.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHClFN, theoretical 235.59 g/mol).
- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for confirming regiochemistry. Use databases like RCSB PDB for comparative structural analysis .
Q. How does the electron-withdrawing nature of chloro and trifluoromethyl groups affect the compound’s reactivity?
- Methodological Answer : The chloro and trifluoromethyl groups deactivate the indazole ring, directing electrophilic substitution to the para position (C4 or C6). Nucleophilic substitution at the chloro group is feasible with strong nucleophiles (e.g., alkoxides or amines) under basic conditions (KCO, DMF, 60°C). Kinetic studies using HPLC can monitor reaction progress .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological targets of this compound?
- Methodological Answer : Molecular docking (e.g., MOE software) screens against kinase or protease targets. Use Protein Data Bank (PDB) entries (e.g., 4YOI for kinase inhibitors) to model binding interactions. Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites for functionalization .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar indazole derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC values across studies using platforms like PubMed or Scopus. Filter by assay type (e.g., in vitro vs. in vivo) and cell lines.
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituent variations (e.g., replacing Cl with F or CF with CH) and test in standardized assays (e.g., MTT for cytotoxicity). Statistical tools like ANOVA identify significant activity differences .
Q. What strategies mitigate stability challenges during storage and handling of this compound?
- Methodological Answer :
- Storage : Store under inert atmosphere (N or Ar) at –20°C in amber vials to prevent photodegradation.
- Stability Assays : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks. Add antioxidants (e.g., BHT) if decomposition involves radical pathways .
Q. How does the regiochemistry of substituents (Cl at C3 vs. C4) influence the compound’s pharmacokinetic properties?
- Methodological Answer : Comparative studies using Caco-2 cell monolayers assess permeability. LogP values (calculated via ChemDraw) predict lipophilicity: C3-Cl/C5-CF (LogP ~2.1) vs. C4-Cl/C5-CF (LogP ~2.4). Metabolic stability is evaluated using liver microsome assays (e.g., human CYP3A4 incubation) .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to validate reproducibility?
- Methodological Answer : Replicate procedures with strict control of variables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
